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Compound of Interest

Compound Name: Antiarol rutinoside

Cat. No.: B13833426

Disclaimer: No direct toxicological studies for a compound specifically named "Antiarol
rutinoside” were found in the available literature. This assessment utilizes data for Rutin
(quercetin-3-O-rutinoside), a widely studied and structurally related flavonoid glycoside, as a
surrogate. The toxicological profile of Rutin is expected to provide a relevant preliminary
understanding of the potential effects of a rutinoside of an Antiarol aglycone.

This technical guide provides a consolidated overview of the preliminary toxicological
assessment of Rutin, focusing on its genotoxic, cytotoxic, and systemic effects. The information
is intended for researchers, scientists, and drug development professionals.

Data Presentation
Table 1: In Vitro Genotoxicity and Cytotoxicity of Rutin
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Table 2: In Vivo Acute and Sub-chronic Toxicity of
Flavonoids (including Rutin analogues)
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Doses
Study Type Animal Model . Key Findings Reference
Administered
No deaths or
Up to 2000 ] )
Acute Oral ) noxious signs
o Wistar rats mg/kg body [3]
Toxicity ] observed; LD50
weight
> 2000 mg/kg.[3]
Varied effects
depending on the
Sub-acute Wistar female specific flavonoid
o 2000 mg/kg/day
Toxicity (28 days) rats extract. Some
showed mild liver
injury.[4]
Dose-dependent
effects on food
] intake and body
Sub-chronic 200, 400, 600 )
o Rats weight. [5]
Toxicity (90 days) mg/kg bw

Increased liver
enzymes at the
highest dose.[5]

Table 3: Effects of Rutin on Liver and Kidney Function
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inflammation.

[7]

Experimental Protocols
Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical
compounds. The procedure, following OECD Guideline 471, involves the following steps:

o Bacterial Strains: Several strains of Salmonella typhimurium (e.g., TA97a, TA98, TA100,
TA102, TA1535) and Escherichia coli (e.g., WP2uvrA) are used. These strains are
auxotrophic for histidine or tryptophan, respectively, meaning they cannot synthesize these
essential amino acids and require them in the growth medium.[2][8]

o Metabolic Activation: The test compound is assessed with and without a metabolic activation
system (S9 fraction), which is typically derived from the liver of rats pre-treated with an
enzyme inducer like Aroclor 1254. This simulates mammalian metabolism.[8]

o Exposure: The bacterial strains are exposed to various concentrations of the test substance
in a minimal medium lacking the required amino acid.

 Incubation: The plates are incubated for 48-72 hours.

e Scoring: The number of revertant colonies (colonies that have undergone a reverse mutation
and can now synthesize the required amino acid) is counted. A substance is considered
mutagenic if it causes a dose-dependent and reproducible increase in the number of
revertant colonies compared to the negative control.[8][9]

In Vitro Micronucleus Test

This assay, conducted according to OECD Guideline 487, detects genotoxic damage at the
chromosomal level.

e Cell Culture: A suitable cell line, such as TK®, is cultured to a logarithmic growth phase.

o Treatment: The cells are exposed to the test compound at various concentrations, with and
without metabolic activation (S9 fraction), for a defined period.
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e Cytokinesis Block: Cytochalasin B is added to block cytokinesis, resulting in binucleated
cells.

e Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain
(e.g., Giemsa or a fluorescent dye).

e Analysis: The frequency of micronuclei (small, extranuclear bodies containing chromosomal
fragments or whole chromosomes that were not incorporated into the main nucleus after cell
division) in binucleated cells is scored under a microscope. An increase in the frequency of
micronucleated cells indicates clastogenic or aneugenic activity.

Acute Oral Toxicity Study (OECD Guideline 423)

This study provides information on the short-term toxic effects of a single oral dose of a
substance.[3][4]

Animal Model: Typically, rats or mice are used.

e Dosing: A single high dose (e.g., 2000 mg/kg body weight) is administered orally to a group
of animals.

o Observation: The animals are observed for mortality, clinical signs of toxicity (changes in
skin, fur, eyes, and behavior), and body weight changes for a period of 14 days.[10]

o Necropsy: At the end of the observation period, all animals are euthanized, and a gross
necropsy is performed to examine for any pathological changes in organs and tissues.

o LD50 Estimation: The study allows for the estimation of the median lethal dose (LD50).

Mandatory Visualization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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